Gentamicin C1a sulfate

Description

BenchChem offers high-quality Gentamicin C1a sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gentamicin C1a sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

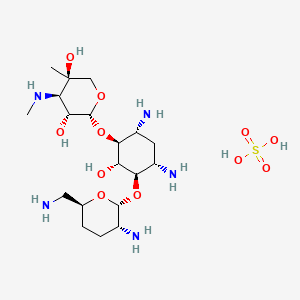

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCAOLPMSASREN-UCMBPTNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191148 | |

| Record name | Gentamicin C1a sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37713-04-5 | |

| Record name | Gentamicin C1a sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037713045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7K05PO157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gentamicin C1a sulfate chemical structure and properties

Executive Summary

Gentamicin C1a sulfate is a distinct, bioactive congener within the gentamicin aminoglycoside complex. Unlike its methylated counterparts (C1 and C2), Gentamicin C1a lacks substituents at the C-6' position of the purpurosamine ring. This structural vacancy imparts unique pharmacokinetic properties and a distinct resistance profile against certain aminoglycoside-modifying enzymes (AMEs). This guide provides a rigorous technical analysis of its chemical structure, physicochemical behavior, molecular mechanism, and analytical characterization.[1]

Part 1: Chemical Architecture & Stereochemistry

Structural Composition

Gentamicin C1a sulfate is the sulfate salt of Gentamicin C1a. The core structure consists of three glycosidically linked rings:

-

Ring I (Purpurosamine): 2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranose.[2][3]

-

Ring II (2-Deoxystreptamine - 2-DOS): The central aminocyclitol scaffold (1,3-diamino-4,5,6-trihydroxycyclohexane).

-

Ring III (Garosamine): 3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranose.[2][3][4]

The C1a Distinction

The critical structural differentiator of Gentamicin C1a is located on Ring I (Purpurosamine) .

-

Gentamicin C1: Contains a C-6' methyl and an N-6' methyl group.

-

Gentamicin C2: Contains a C-6' methyl group (primary amine at N-6').

-

Gentamicin C1a: Lacks both C-6' and N-6' methylation. It possesses a primary amine at the C-6' position with no steric hindrance from an adjacent methyl group.

Chemical Formula (Free Base):

Stereochemical Configuration

The absolute stereochemistry is defined as:

-

2-DOS Ring: 1S, 2S, 3R, 4S, 6R

-

Glycosidic Linkages:

-

Ring I to Ring II:

-(1$\rightarrow$4) -

Ring III to Ring II:

-(1$\rightarrow$6) (Note: Garosamine linkage is often described with specific L-sugar conventions, effectively behaving as an equatorial-equatorial linkage in 3D space).

-

Part 2: Physicochemical Profile[1][5]

The following properties dictate the handling, formulation, and bioactivity of Gentamicin C1a Sulfate.

| Property | Value / Description | Significance |

| Appearance | White to off-white amorphous powder | Hygroscopic nature requires desiccant storage. |

| Solubility | >100 mg/mL in Water; Insoluble in EtOH, DMSO | Highly polar polycationic character. |

| pKa Values | N-6' (~9.5) > N-3'' (~9.0) > N-1 (~8.0) > N-3 (~6.5) | N-6' is the most basic amine. At physiological pH (7.4), the molecule carries a net positive charge of ~+3 to +4. |

| Specific Rotation | Validates enantiomeric purity. | |

| UV Absorption | Negligible (No chromophore) | Requires derivatization or ELSD/CAD for HPLC detection. |

Expert Insight on pKa: The high basicity of the N-6' primary amine in C1a (unhindered by methylation) enhances its electrostatic interaction with the phosphate backbone of 16S rRNA, potentially influencing its binding kinetics compared to C1/C2.

Part 3: Molecular Mechanism of Action

Gentamicin C1a exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.

The A-Site Interaction

The primary target is Helix 44 of the 16S rRNA.

-

Binding: Gentamicin C1a binds to the major groove of the A-site.[5]

-

Displacement: The drug forces the conserved adenines A1492 and A1493 to flip out of the helix.

-

Mimicry: These displaced bases mimic the conformation induced by a correct codon-anticodon pair.

-

Result: The ribosome accepts incorrect tRNAs (mistranslation) or fails to translocate, leading to the synthesis of aberrant proteins that disrupt the bacterial membrane.

Pathway Visualization

Caption: Mechanism of Action: From ribosomal binding to bactericidal feedback loop.

Part 4: Analytical Characterization & Protocols

Isolating and verifying Gentamicin C1a requires overcoming its lack of UV absorbance and its similarity to C1/C2.

HPLC Separation Protocol (Ion-Pairing)

This method separates C1a from C1, C2, and C2a without pre-column derivatization, utilizing Charged Aerosol Detection (CAD) or ELSD.

Reagents:

-

Mobile Phase A: 0.1% Pentafluoropropionic acid (PFPA) in Water.

-

Mobile Phase B: 0.1% PFPA in Acetonitrile:Water (50:50).

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

Step-by-Step Workflow:

-

Equilibration: Equilibrate column with 95% A / 5% B at 1.0 mL/min.

-

Injection: Inject 10 µL of sample (1 mg/mL in water).

-

Gradient:

-

0-5 min: Isocratic 5% B.

-

5-25 min: Linear gradient to 40% B.

-

25-30 min: Wash at 90% B.

-

-

Detection: Set CAD nebulizer temp to 35°C.

-

Elution Order: Gentamicin C1a elutes first among the C-components (due to high polarity/lack of methyls), followed by C2, C2a, and finally C1.

NMR Validation (Self-Validating Step)

To confirm the identity of C1a versus C2, acquire a 1H-NMR (D2O) spectrum.

-

Diagnostic Signal: Look at the

1.0 - 1.4 ppm region. -

Gentamicin C1/C2: Will show a doublet for the 6'-methyl group.

-

Gentamicin C1a: Absence of the 6'-methyl doublet.[6] Only the 4''-C-methyl (Garosamine) signal will be present in this region.

Analytical Logic Diagram

Caption: Logical workflow for the identification and differentiation of Gentamicin C1a.

Part 5: Stability & Handling

Hygroscopicity

Gentamicin C1a sulfate is extremely hygroscopic.

-

Risk: Moisture absorption alters stoichiometry and can lead to hydrolysis over long periods.

-

Protocol: Store at +4°C or -20°C in a sealed container with desiccant. Equilibrate to room temperature before opening to prevent condensation.

pH Stability

-

Acidic pH: Stable in mild acid (used in mobile phases).

-

Basic pH: Susceptible to oxidation if exposed to air at high pH.

-

Formulation: Optimal stability in aqueous solution is pH 3.5 - 5.5.

References

-

PubChem. (2025).[7][8] Gentamicin C1a sulfate | C19H41N5O11S.[8] National Library of Medicine. [Link]

-

Szymański, P., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]

-

Isoherranen, N., et al. (2000).[9] Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose. Antimicrobial Agents and Chemotherapy.[9][10] [Link]

-

Deubner, R., et al. (2003). Assignment of the major and minor components of gentamicin for evaluation of batches. Magnetic Resonance in Chemistry. [Link]

-

Yoshizawa, S., et al. (1998). Structural origins of gentamicin antibiotic action. The EMBO Journal. [Link]

Sources

- 1. usp-pqmplus.org [usp-pqmplus.org]

- 2. Gentamicin C1A | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gentamicin C1a sulfate | C19H41N5O11S | CID 21115148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Precision Engineering of the Aminoglycoside Scaffold: A Technical Guide to Gentamicin C1a Biosynthesis

Executive Summary: The C1a Target

Gentamicin C1a is not merely a "minor component" of the gentamicin complex; it is the structurally distinct scaffold required for the synthesis of next-generation semisynthetic aminoglycosides, such as etimicin. Unlike its methylated congeners (C1, C2), C1a lacks the 6'-C-methyl and 6'-N-methyl groups, presenting the most "open" steric profile for chemical derivatization.

For researchers and process engineers, the challenge lies in the inherent promiscuity of the Micromonospora echinospora biosynthetic machinery. Wild-type strains produce a "C-complex" soup (C1, C1a, C2, C2a, C2b).[1] This guide details the precise enzymatic nodes—specifically the GenK/GenL methylation switches —that must be modulated to collapse this complex pathway into a single stream yielding high-purity Gentamicin C1a.

The Micromonospora Chassis: Genomic Architecture

The biosynthesis of gentamicin occurs via a highly conserved gene cluster (gen cluster). To control the output, one must understand the "assembly line" logic. The pathway is modular, consisting of three distinct phases:

-

The Core Assembly: Formation of the pseudotrisaccharide.

-

The Divergence Point: The critical methylation decision at Gentamicin X2.

-

The Late-Stage Editing: Deoxygenation and amination to final products.

Table 1: Key Enzymatic Modules in Gentamicin C1a Biosynthesis

| Enzyme | Class | Native Function | Relevance to C1a Production |

| GenD1 | Radical SAM Methyltransferase | Methylates C-4'' of Gen A | Essential. Forms the precursor Gentamicin X2.[2] |

| GenK | Cobalamin-dependent Methyltransferase | Methylates C-6' of Gen X2 | Target for Deletion. Diverts flux away from C1a toward C2/C1. |

| GenQ | Oxidoreductase | Oxidizes C-6' alcohol to ketone | Essential. Prepares the scaffold for amination. |

| GenB1 | PLP-dependent Aminotransferase | Aminates C-6' ketone | Essential. Converts X2 to JI-20A (C1a precursor).[3] |

| GenP | Phosphotransferase | Phosphorylates 3'-OH | Essential. Initiates the "deep" deoxygenation steps. |

| GenL | N-Methyltransferase | Methylates 6'-N of C1a | Target for Deletion. Converts valuable C1a into impurity C2b. |

The Biosynthetic Mechanism[4][5]

Phase I: The Common Core (Pre-Divergence)

The pathway begins with D-glucose, cyclizing to 2-deoxystreptamine (2-DOS). This 2-DOS core is glycosylated by purpurosamine and garosamine sugars to form Gentamicin A2 .[1]

Through a series of modifications (GenD2, GenS2, GenN), A2 is converted to Gentamicin X2 .[1][2]

-

Technical Note: Gentamicin X2 is the Last Common Ancestor of the complex.[2] It possesses a 6'-OH group.[4] The fate of this hydroxyl group determines the final product identity.

Phase II: The Bifurcation (The GenK Switch)

This is the critical control point for C1a production.

-

The "C2/C1" Route (Undesired): The enzyme GenK methylates the 6'-carbon of Gentamicin X2, forming G418 .[1][4][5][6][7] Once this carbon is methylated, the molecule is committed to becoming Gentamicin C2 or C1.

-

The "C1a" Route (Desired): If GenK is absent or bypassed, the 6'-OH of Gentamicin X2 is not methylated. Instead, GenQ oxidizes the alcohol to a ketone, and GenB1 transaminates it to form JI-20A .

Phase III: Late-Stage Processing

JI-20A undergoes a complex 3',4'-dideoxygenation (removal of hydroxyl groups) catalyzed by GenP (phosphorylation), GenB3 , and GenB4 . The result is Gentamicin C1a .[8][7][9]

-

The Final Trap (GenL): In wild-type strains, a distal gene, GenL , can methylate the 6'-amine of C1a, converting it into Gentamicin C2b .[5] To secure pure C1a, GenL activity must be ablated.[7]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation at Gentamicin X2.[7] The "C1a Exclusive Pathway" requires blocking the red arrows (GenK, GenL) and maximizing the green flux.

Caption: The metabolic bifurcation at Gentamicin X2.[1][3][5][6][7] Deletion of GenK and GenL (red dashed paths) forces metabolic flux exclusively through the green pathway to Gentamicin C1a.

Experimental Protocol: In Vitro Characterization of the Branch Point

To validate the pathway or screen for GenK/GenL activity in a strain, the following in vitro assay is the gold standard. This protocol verifies if the "C1a-specific" aminotransferase (GenB1) is active and if the competing methyltransferase (GenK) is absent.

Materials

-

Substrate: Purified Gentamicin X2 (isolated from

genK mutant or chemically synthesized). -

Cofactors: PLP (Pyridoxal-5'-phosphate), SAM (S-Adenosyl methionine), L-Glutamate (amine donor).

-

Enzymes: Recombinant GenK, GenQ, GenB1 (expressed in E. coli BL21).

Workflow

-

Reaction Assembly (50 µL volume):

-

Buffer: 50 mM Tris-HCl (pH 8.0).

-

Substrate: 1 mM Gentamicin X2.

-

Cofactors: 1 mM PLP, 5 mM L-Glutamate, 1 mM SAM.

-

Enzyme Mix A (Control): GenQ + GenB1 (Targeting C1a route).

-

Enzyme Mix B (Competition): GenQ + GenB1 + GenK (Simulating Wild Type).

-

-

Incubation: Incubate at 30°C for 2 hours.

-

Quenching: Add 50 µL of CHCl3 or heat at 80°C for 10 mins.

-

Analysis (LC-MS):

-

Inject onto a C18 Reverse Phase column.

-

Mobile Phase: Water/Acetonitrile with 0.1% Pentafluoropropionic acid (PFPA) as an ion-pairing agent.

-

Detection: ESI-MS (Positive Mode).

-

Expected Results

-

Mix A (C1a Route): Appearance of peak m/z ~450 (JI-20A/C1a precursor). Absence of methylated species.

-

Mix B (Wild Type): Appearance of peak m/z ~464 (G418) or m/z ~478 (JI-20B).

-

Interpretation: If your engineered strain lysate produces m/z 464/478 in the presence of SAM, the GenK gene is still active, and C1a purity will be compromised.

Strategic Engineering for Pure C1a

Based on the pathway logic, the definitive strategy for industrial production of Gentamicin C1a involves a double-knockout approach in Micromonospora echinospora or purpurea:

-

genK: Abolishes the conversion of X2

-

genL: Abolishes the conversion of C1a

Outcome: This specific genotype (

References

-

GenK-Catalyzed C-6' Methylation in the Biosynthesis of Gentamicin. Source: Journal of the American Chemical Society [Link][10]

-

Methyltransferases of Gentamicin Biosynthesis. (Identification of GenL and GenD1 functions). Source: PNAS (Proceedings of the National Academy of Sciences) [Link]

-

Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. Source: MDPI (Antibiotics) [Link]

-

Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex. Source: Chemistry & Biology (Cell Press) [Link]

-

Specificity and Promiscuity at the Branch Point in Gentamicin Biosynthesis. (Role of GenB1 vs GenB2/3/4). Source: ChemBioChem [Link]

Sources

- 1. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 2. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the biosynthesis and production optimization of gentamicin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction Catalyzed by GenK, a Cobalamin-Dependent Radical S-Adenosyl-L-methionine Methyltransferase in the Biosynthetic Pathway of Gentamicin, Proceeds with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization and Analytical Profiling of Gentamicin C1a Sulfate

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes physicochemical data, regulatory standards, and advanced analytical methodologies.

Executive Summary

Gentamicin C1a is a critical pharmacophore within the gentamicin aminoglycoside complex, historically serving as the structural precursor for semi-synthetic derivatives like etimicin. Unlike its congeners (C1 and C2), Gentamicin C1a lacks methyl substituents on the 6'-position of the purpurosamine ring, a feature that influences its binding kinetics to the bacterial 16S rRNA A-site.

This guide provides a definitive breakdown of the molecular architecture, stoichiometric variability of the sulfate salt, and the "Gold Standard" protocols for isolation and quantification compliant with USP/EP monographs.

Molecular Architecture & Physicochemical Properties

Identity and Formula

In pharmaceutical applications, "Gentamicin Sulfate" is a heterogeneous complex. However, for precision research (e.g., efficacy studies, derivative synthesis), the specific Gentamicin C1a component is isolated.

| Property | Specification | Notes |

| Common Name | Gentamicin C1a Sulfate | |

| Free Base Formula | C₁₉H₃₉N₅O₇ | The bioactive core.[1][2][3] |

| Free Base MW | 449.54 g/mol | Used for molarity calculations in cell culture. |

| Sulfate Salt Formula | C₁₉H₃₉N₅O₇[4][5] · xH₂SO₄ | x varies by lot and pH of crystallization. |

| Salt MW (Theoretical) | ~547.6 g/mol (Monosulfate) | Critical: Full neutralization of all 5 amines requires 2.5 mol H₂SO₄, yielding a MW >690 g/mol . Always consult the CoA for the specific potency. |

| CAS Number | 26098-04-4 (Free Base) | 37713-04-5 (Sulfate salt) |

| Appearance | White to off-white hygroscopic powder | Highly soluble in water (>50 mg/mL). |

Structural Differentiation

The gentamicin complex consists of three major components (C1, C1a, C2) differing in the methylation patterns of the purpurosamine ring (Ring I).

Figure 1: Structural hierarchy of the Gentamicin complex showing the specific position of C1a.[5][6][7][8][9] Percentages reflect USP regulatory limits.

Mechanism of Action: The Ribosomal Trap

Gentamicin C1a exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit. Its lack of methylation at the 6' position (compared to C1) allows for distinct hydrogen bonding interactions within the major groove of the 16S rRNA.

Pathway Dynamics

The molecule targets Helix 44 (h44) of the 16S rRNA, specifically flipping out nucleotides A1492 and A1493.[10] This structural distortion mimics the conformation induced by correct codon-anticodon pairing, leading the ribosome to accept incorrect tRNAs (mistranslation).

Figure 2: Mechanistic cascade of Gentamicin C1a induced ribosomal inhibition.

Analytical Methodologies (Protocol Standards)

Quantification of Gentamicin C1a is challenging due to its lack of a UV-absorbing chromophore. Two primary methods are recognized: the regulatory standard (HPLC-PED) and the research alternative (Derivatization).

Method A: HPLC with Pulsed Electrochemical Detection (USP/EP Standard)

This is the authoritative method for QC and regulatory submission. It requires no derivatization and detects the sugar moieties directly.

-

Instrument: HPLC with Pulsed Amperometric Detector (PAD/PED).

-

Electrode: Gold (Au) working electrode; Ag/AgCl reference.

-

Column: C18 Reverse Phase (e.g., Thermo Acclaim AmG or Phenomenex Luna C18), 4.6 x 250 mm, 5 µm.

-

Mobile Phase:

-

Solvent: Water containing 7.0 mL/L Trifluoroacetic acid (TFA), 0.25 mL/L Pentafluoropropionic acid (PFPA), and 4 mL/L NaOH (50%).

-

pH Adjustment: Adjust to exactly pH 2.6 using NaOH.

-

Modifier: Add 15 mL Acetonitrile per liter of mobile phase.[11]

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temp: 35°C.

-

System Suitability (Criteria):

-

Resolution (R) between C2 and C2a must be > 1.5.

-

C1a typically elutes between 10–12 minutes (order: C1, C1a, C2a, C2).[7]

-

Method B: Pre-column Derivatization (Research/UV Detection)

For labs without electrochemical detectors, derivatization with o-phthalaldehyde (OPA) is the standard alternative.

-

Reagent Prep: Dissolve 100 mg OPA in 1 mL methanol; add 9 mL borate buffer (pH 10.4) and 50 µL 2-mercaptoethanol.

-

Reaction: Mix 100 µL sample (1 mg/mL) with 100 µL OPA reagent. Incubate 1 min at Room Temp.

-

HPLC Conditions:

-

Detection: UV at 330 nm or Fluorescence (Ex 340 nm, Em 450 nm).

-

Mobile Phase: Methanol:Water (70:30 v/v).

-

Note: Derivatives are unstable; inject immediately (within 5 mins).

-

Quality Control & Regulatory Specifications

When sourcing Gentamicin C1a Sulfate or analyzing the complex, the following specifications define "Pharmaceutical Grade" compliance (USP <621> / EP 2.2.29).

| Component | USP Limit (%) | EP Limit (%) |

| Gentamicin C1 | 25.0 – 50.0 | 20.0 – 40.0 |

| Gentamicin C1a | 10.0 – 35.0 | 10.0 – 30.0 |

| Gentamicin C2 + C2a | 25.0 – 55.0 | 40.0 – 60.0 (Sum of C2, C2a, C2b) |

Impurity Markers:

-

Sisomicin: Precursor often found in C1a-rich fractions.

-

Garamine: Degradation product indicating poor stability or harsh processing.

References

-

National Center for Biotechnology Information (NCBI).

-

[Link]

-

-

United States Pharmacopeia (USP). Gentamicin Sulfate Monograph. USP-NF Online.[11]

-

European Directorate for the Quality of Medicines (EDQM). Gentamicin Sulphate Monograph 0331, European Pharmacopoeia.

-

[Link]

-

- Thermo Fisher Scientific.

- Toku-E.

- BenchChem. Preparation of Molar Solutions of Gentamicin C1A.

Sources

- 1. Gentamicin C1 sulfate | C21H45N5O11S | CID 44563965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gentamicine sulfate | C60H125N15O25S | CID 6419933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Gentamicin C1A | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gentamicin sulfate | CAS 1405-41-0 | LGC Standards [lgcstandards.com]

- 6. antecscientific.com [antecscientific.com]

- 7. davidpublisher.com [davidpublisher.com]

- 8. drugfuture.com [drugfuture.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

A Technical Guide to the Roles of genK and genL in Engineering Gentamicin C1a Production

Abstract

Gentamicin, a cornerstone in the treatment of severe Gram-negative bacterial infections, is not a single molecular entity but a complex of structurally related aminoglycosides produced by fermentation of Micromonospora species. The clinical efficacy and toxicity profile of the gentamicin complex are dictated by the relative abundance of its major components: C1, C1a, C2, C2a, and C2b. Of these, Gentamicin C1a is of significant pharmaceutical interest as the direct precursor for the semi-synthetic antibiotic etimicin, which exhibits a broader antibacterial spectrum and reduced toxicity. The composition of the fermentation product is governed by a series of late-stage tailoring enzymes in the gentamicin biosynthetic pathway. This guide provides an in-depth technical analysis of two critical methyltransferase genes, genK and genL, elucidating their pivotal roles in directing metabolic flux and serving as key targets for the metabolic engineering of high-yield Gentamicin C1a-producing strains.

The Gentamicin Biosynthetic Pathway: A Critical Bifurcation

The biosynthesis of the gentamicin complex originates from D-glucose and proceeds through numerous enzymatic steps to form the core 2-deoxystreptamine (2-DOS) aminocyclitol moiety, which is subsequently glycosylated to yield a series of pseudotrisaccharide intermediates.[1][2][3] A crucial juncture in the pathway occurs at the intermediate Gentamicin X2. This molecule stands at a metabolic fork, where its fate is determined by the action, or inaction, of the enzyme GenK.[4][5]

The Role of genK: The C-Methylation Gatekeeper

The genK gene encodes a cobalamin-dependent radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[1][6] Its specific function is to catalyze the C-methylation at the C-6′ position of Gentamicin X2, converting it to the intermediate G418.[4][6][7][8] This reaction is the committed step for a parallel biosynthetic branch that ultimately leads to the production of Gentamicins C1, C2, and C2a.[4][9][10]

-

Causality of Action : The GenK-catalyzed methylation fundamentally alters the substrate for downstream enzymes. The presence of the C-6' methyl group on the purpurosamine ring directs the subsequent enzymatic modifications (including dehydrogenation by GenQ and amination by GenB1/GenB2) toward the C1/C2/C2a series.[5][7][9]

-

Consequence of Inaction : In the absence of functional GenK, Gentamicin X2 is not methylated. It is instead directly processed by other pathway enzymes, shunting the metabolic flux entirely towards the production of Gentamicins C1a and C2b.[1][7][11] This makes genK the primary control point for diverting biosynthesis away from the C1a pathway.

The Role of genL: The Terminal N-Methylation Step

Following the initial pathway bifurcation dictated by GenK, a final methylation step further diversifies the gentamicin components. This step is catalyzed by the product of the genL gene, an N-methyltransferase.[1][12] Unlike the other core biosynthetic genes, genL was discovered to be located far outside the primary gentamicin biosynthetic gene cluster on the Micromonospora echinospora chromosome.[12][13]

GenL exhibits activity on substrates from both parallel pathways:

-

In the C1a Pathway : GenL catalyzes the N-methylation of the 6′-amino group of Gentamicin C1a to produce Gentamicin C2b.[7][12][14]

-

In the G418 Pathway : GenL is also responsible for the terminal N-methylation that converts Gentamicin C2 into Gentamicin C1.[7][12][14]

Therefore, the presence of a functional GenL enzyme reduces the final yield of Gentamicin C1a by converting it to the less desirable C2b component.

The intricate interplay of these methyltransferases defines the final composition of the gentamicin complex. The pathway divergence is a prime example of how enzymatic specificity creates molecular diversity in natural product biosynthesis.[1][15]

Caption: Workflow for targeted gene knockout in Micromonospora.

Protocol: HPLC-ESI-MS/MS Analysis of Gentamicin Components

This method provides a sensitive and highly selective means of profiling the biosynthetic intermediates and final products from Micromonospora fermentation broths. [11]

-

Sample Preparation :

-

Centrifuge the fermentation broth to pellet the cells.

-

Adjust the pH of the supernatant to ~2.0 with a suitable acid.

-

Employ a dual solid-phase extraction (SPE) technique for purification. First, pass the acidified supernatant through a reverse-phase C18 cartridge to remove nonpolar impurities. Second, apply the flow-through to a cation exchange cartridge (e.g., Oasis MCX) to bind the positively charged aminoglycosides.

-

Wash the cation exchange cartridge and elute the gentamicin components with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

-

-

LC-MS/MS Conditions :

-

Column : A hydrophilic interaction liquid chromatography (HILIC) column is typically used for good separation of these polar compounds.

-

Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection : Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be established for each gentamicin component (C1, C1a, C2, C2a, C2b) and key intermediates (X2, G418) using authentic standards. This provides both quantification and unambiguous identification.

-

Conclusion and Field Insights

The genes genK and genL represent powerful levers for manipulating the output of the gentamicin biosynthetic machinery. Their characterization as C-6′ and N-6′ methyltransferases, respectively, has not only demystified the origin of the gentamicin C complex's diversity but has also paved the way for rational strain engineering. The creation of ΔgenKΔgenLMicromonospora strains is a proven industrial strategy to produce high-purity Gentamicin C1a, streamlining downstream processing and providing a consistent supply of the precursor for next-generation aminoglycosides like etimicin. This targeted approach, grounded in a deep understanding of enzymatic function, epitomizes the power of synthetic biology to optimize the production of valuable natural products.

References

-

Park, J. W., Hong, J. S., & Kyung, D. (2008). Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set. Proceedings of the National Academy of Sciences, 105(24), 8399-8404. [Link]

-

Chen, X., Zou, Y., Qian, C., Ni, X., & Xia, H. (2025). Recent advances in the biosynthetic pathway and structural modification of gentamicin. Frontiers in Microbiology. [Link]

-

Wei, W., Shao, L., & Chen, D. (2019). Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. Molecules, 24(24), 4592. [Link]

-

Park, J. W., et al. (2008). Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set. PubMed. [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of gentamicin C complex in M. purpurea. [Link]

-

Park, J. W., et al. (2007). Analytical Profiling of Biosynthetic Intermediates Involved in the Gentamicin Pathway of Micromonospora echinospora by High-Performance Liquid Chromatography Using Electrospray Ionization Mass Spectrometric Detection. Analytical Chemistry, 79(13), 4860-4868. [Link]

-

Unwin, J., et al. (2004). The biosynthesis of gentamicin: The gene cluster in Micromonospora echinospora. PNAS. [Link]

-

Guo, J., et al. (2014). Specificity and Promiscuity at the Branch Point in Gentamicin Biosynthesis. Chemistry & Biology, 21(5), 626-637. [Link]

-

Hong, Q., et al. (2011). Identification of gntK, a gene required for the methylation of purpurosamine C-6′ in gentamicin biosynthesis. Journal of Antibiotics, 64(5), 405-408. [Link]

-

Huang, F., & Sun, Y. (2017). Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research, 6, 669. [Link]

-

Li, S., et al. (2021). Mechanistic Insights into Dideoxygenation in Gentamicin Biosynthesis. ACS Catalysis, 11(20), 12698-12706. [Link]

-

Wei, W., Shao, L., & Chen, D. (2019). Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. PMC. [Link]

-

Kim, H. J., et al. (2013). The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme. Journal of the American Chemical Society, 135(22), 8093-8096. [Link]

-

Li, S., et al. (2018). Methyltransferases of gentamicin biosynthesis. Proceedings of the National Academy of Sciences, 115(6), 1330-1335. [Link]

-

Palacios-Muñoz, A., & Ewer, J. (2018). Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity. Frontiers in Cellular and Infection Microbiology. [Link]

-

Qattan, S. Y. A. (2020). GENTAMICIN PRODUCTION BY CULTURAL OPTIMIZATION SYSTEM AND GENETICALLY IMPROVED MUTANTS OF MICROMONOSPORA ECHINOSPO. Pharmacophore, 11(1), 59-69. [Link]

-

ResearchGate. (2018). Methyltransferases of gentamicin biosynthesis. [Link]

-

Xu, F., et al. (2022). Engineering the methyltransferase through inactivation of the genK and genL leads to a significant increase of gentamicin C1a production in an industrial strain of Micromonospora echinospora 49-92S. Bioprocess and Biosystems Engineering, 45(10), 1693-1703. [Link]

-

Wikipedia. (n.d.). Gentamicin. [Link]

-

Huang, C., et al. (2015). Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex. Chemistry & Biology, 22(2), 251-261. [Link]

-

ResearchGate. (2019). Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. [Link]

-

ResearchGate. (n.d.). Production of Gentamicin C Components and Related Intermediates by M. echinospora genB Mutants. [Link]

-

ResearchGate. (2025). (PDF) Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. [Link]

-

Wang, W., et al. (2012). Biochemical and Molecular Characterization of the Gentisate Transporter GenK in Corynebacterium glutamicum. PLoS ONE, 7(7), e40912. [Link]

-

Hong, W., et al. (2019). Complete reconstitution of the diverse pathways of gentamicin B biosynthesis. Nature Communications, 10(1), 189. [Link]

-

Wang, W., et al. (2012). Biochemical and Molecular Characterization of the Gentisate Transporter GenK in Corynebacterium Glutamicum. PubMed. [Link]

-

Chen, X., et al. (2023). Recent Advances in the Biosynthetic Pathway and Structural Modification of Gentamicin. Frontiers. [Link]

-

Creative Diagnostics. (n.d.). Molecular Mechanisms Underlying Gentamicin Resistance. [Link]

Sources

- 1. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 2. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Specificity and Promiscuity at the Branch Point in Gentamicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel pathways in the biosynthesis of... | F1000Research [f1000research.com]

- 6. The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gentamicin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Production of Gentamicin C1a: The Etimicin Precursor

Executive Summary

Gentamicin C1a is the critical pharmacophore and starting material for the semi-synthesis of Etimicin (1-N-ethyl-gentamicin C1a), a fourth-generation aminoglycoside with reduced ototoxicity and nephrotoxicity compared to its parent complex. While naturally occurring Micromonospora species produce C1a as a minor component (<20%) of the Gentamicin C complex (C1, C1a, C2, C2a, C2b), industrial viability relies on metabolic engineering to shift flux exclusively toward C1a.[1]

This guide details the technical roadmap for synthesizing high-purity Gentamicin C1a, focusing on strain engineering (biosynthesis) , fermentation optimization , and downstream purification . It concludes with the chemical validation of C1a as a precursor via the 1-N-ethylation pathway.

Part 1: Biosynthetic Engineering & Pathway Logic

The heterogeneity of the Gentamicin complex poses the single largest bottleneck in Etimicin manufacturing. Chemical separation of C1a from the structurally nearly identical C2 and C1 congeners is low-yield and cost-prohibitive. The modern solution is "Clean Source" production via gene disruption.

The Methylation Checkpoints

The divergence of the Gentamicin complex is governed by two specific methyltransferases encoded by the gnt (or gen) gene cluster:

-

GenK (C-6' Methyltransferase): Converts Gentamicin C1a → Gentamicin C2b.

-

GenL (N-6' Methyltransferase): Converts Gentamicin C2 → Gentamicin C1.

To exclusively accumulate Gentamicin C1a, both downstream methylation pathways must be severed.

Pathway Visualization

The following diagram illustrates the engineered metabolic blockade required to pool flux into Gentamicin C1a.

Figure 1: Metabolic engineering strategy for exclusive Gentamicin C1a production. Disruption of GenK prevents consumption of C1a, while disruption of GenL prevents formation of C1.

Strain Construction Protocol

Objective: Construct a Micromonospora purpurea double mutant (ΔgenK/ΔgenL).

-

Target Identification: Locate genK (C-6' methylation) and genL (N-6' methylation) within the genomic DNA.

-

Vector Design: Use a suicide vector (e.g., pOJ260 derivative) containing upstream and downstream homology arms of the target gene.

-

Conjugation: Transfer plasmid from E. coli ET12567 (pUZ8002) to M. purpurea via intergeneric conjugation.

-

Screening: Select for double-crossover mutants (apramycin resistance loss/sucrose sensitivity) to ensure clean deletion without polar effects.

-

Validation: LC-MS analysis of fermentation broth must confirm <1% presence of C2/C1 congeners.

Part 2: Fermentation & Upstream Processing

Once the strain is engineered, the focus shifts to maximizing titer. Gentamicin production is highly sensitive to dissolved oxygen (DO) and phosphate regulation.

Optimized Fermentation Medium

The following formulation is optimized for high-yield C1a production in stirred-tank bioreactors.

| Component | Concentration (g/L) | Function |

| Soluble Starch | 40.0 - 60.0 | Slow-release carbon source to prevent catabolite repression. |

| Soybean Meal | 25.0 - 35.0 | Complex nitrogen source; rich in amino acids. |

| Corn Steep Liquor | 5.0 - 10.0 | Growth factors and trace vitamins. |

| CaCO₃ | 4.0 - 6.0 | pH buffer and calcium source. |

| CoCl₂ · 6H₂O | 0.001 - 0.005 | Essential cofactor for B12-dependent methyltransferases (even if blocked, required for upstream steps). |

| Methyl Oleate | 1.0 (v/v) | Antifoam and secondary carbon source. |

Process Parameters[2][3][4][5][6][7]

-

Inoculum: 5-10% (v/v) from a 48-hour seed culture.

-

Temperature: 34°C (Growth Phase) → 30°C (Production Phase, post-48h).

-

pH Control: Maintain 6.8–7.5 using ammonia water (nitrogen source + pH control).

-

Aeration: High demand. Maintain DO > 30%.

-

Duration: 120–168 hours.

Part 3: Downstream Processing (Purification)

For Etimicin synthesis, the C1a precursor must meet strict purity standards (>95% C1a, <2% C2b). The following protocol utilizes weak acid cation exchange, the industry standard for aminoglycoside purification.

Purification Workflow

Figure 2: Downstream processing workflow for the isolation of Gentamicin C1a from fermentation broth.

Detailed Protocol

-

Pretreatment: Adjust broth pH to 2.0–3.0 with H₂SO₄ to dissociate antibiotics from mycelia. Filter/centrifuge to remove biomass.

-

Neutralization: Adjust filtrate pH to 7.0 for resin loading.

-

Resin Capture: Pass supernatant through a weak acid cation exchange column (e.g., D152 or IRC-76). Aminoglycosides bind strongly.

-

Gradient Elution:

-

Wash 1:[2] Water (remove salts).

-

Wash 2: 0.2–0.5 M NH₄OH (remove pigments and minor impurities).

-

Elution: 1.5–3.0 M NH₄OH. Collect fractions.

-

-

Polishing (Optional): If C2b levels are >2%, use High-Speed Counter-Current Chromatography (HSCCC) or a second resin pass with a shallower gradient.

Part 4: Precursor Qualification (The Bridge to Etimicin)

The synthesis of Etimicin involves the selective 1-N-ethylation of Gentamicin C1a. The purity of C1a is paramount because 1-N-ethylation of contaminants (like C2 or C1) generates "Etimicin analogs" that are difficult to separate and regulatory non-compliant.

Specification for C1a Precursor

| Parameter | Acceptance Criteria | Rationale |

| Appearance | White/off-white powder | Indicates removal of fermentation pigments. |

| Assay (HPLC) | > 92.0% (anhydrous) | High purity required for stoichiometric chemical modification. |

| C2b Content | < 2.5% | Major impurity in ΔgenK strains; competes for ethylation. |

| Water Content | < 15.0% | Aminoglycosides are hygroscopic; excess water affects reaction stoichiometry. |

Synthesis of Etimicin (Chemical Logic)

Direct ethylation of C1a is non-selective due to the presence of multiple amine groups. The industrial route utilizes a protection-deprotection strategy involving a transition metal complex.

Reaction Protocol Summary:

-

Complexation: React Gentamicin C1a with Zinc Acetate (

) in methanol. The Zn ion coordinates with the vicinal diamines (C1/C2' and C3"/C4"), effectively "masking" them. -

Selective Protection: Add Acetic Anhydride. The uncomplexed amines (specifically N-3, N-2', N-6') are acetylated, yielding 3,2',6'-tri-N-acetyl Gentamicin C1a .

-

1-N-Ethylation: The N-1 position remains accessible (or is selectively deblocked/activated). It is alkylated using Ethyl Iodide or via reductive amination (Acetaldehyde +

). -

Deprotection: Acid/Base hydrolysis removes the acetyl groups and the zinc complex, yielding Etimicin .

Note: The chemoenzymatic route using GenB4 transaminase and reductive amination is emerging as a "green" alternative but is currently less common in bulk manufacturing.

References

-

Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering. Antibiotics (Basel). 2019.

-

Identification of gntK, a gene required for the methylation of purpurosamine C-6' in gentamicin biosynthesis. Journal of General and Applied Microbiology. 2012.

-

Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Green Chemistry. 2022.

-

Process for preparing gentamicin C1a. Google Patents (CN1511839A).

-

Synthesis of Gentamicin Minor Components: Gentamicin C1a and Gentamicin C2b. Organic Letters. 2022.

Sources

High-Precision Stability Profiling of Gentamicin C1a Sulfate in Aqueous Solution

Executive Summary

Gentamicin C1a, a major congener of the gentamicin aminoglycoside complex (comprising 10–35% of the mixture), exhibits a distinct stability profile governed by its lack of methylation at the 6'-position. While the sulfate salt confers high aqueous solubility and thermal robustness, Gentamicin C1a is chemically vulnerable to specific degradation pathways often overlooked in standard protocols: oxidative discoloration and excipient-driven adduct formation (specifically with reducing sugars and sulfites).

This guide moves beyond generic "antibiotic stability" to provide a rigorous, mechanism-based framework for profiling Gentamicin C1a. It details the causality between structural motifs and degradation, provides a self-validating HPLC-PAD analytical workflow, and establishes critical limits for formulation environments.

Chemical Architecture & Stability Fundamentals

Structural Determinants of Stability

Gentamicin C1a distinguishes itself from congeners C1 and C2 by the absence of methyl groups on the 6'-carbon of the purpurosamine ring. This structural feature has two profound stability implications:

-

Steric Accessibility: The unhindered primary amine at the 6'-position makes C1a a more aggressive nucleophile compared to C1 (which possesses a secondary amine). This increases susceptibility to Maillard reactions (with aldehydes) and acylation .

-

Thermal Robustness: Despite its reactivity toward excipients, the core glycosidic bonds of C1a are remarkably resistant to hydrolysis. Aqueous solutions remain stable even after autoclaving, provided oxidants and aldehydes are absent.

The Role of the Sulfate Counter-ion

The sulfate salt (Gentamicin C1a • xH₂SO₄) is critical for maintaining solubility (>50 mg/mL) and buffering the local micro-environment.

-

pH Influence: A 4% aqueous solution typically yields a pH of 3.5–5.[1][2]5. Stability is optimal between pH 4.0 and 8.0 .

-

Solubility Paradox: While highly soluble, the sulfate form can precipitate in the presence of specific anions (e.g., surfactants like SDS) or high concentrations of organic solvents, complicating stability indicating methods (SIM).

Critical Degradation Pathways

Understanding how C1a degrades is prerequisite to preventing it. The following diagram maps the kinetic logic of its breakdown.

Mechanistic Pathway Visualization

Figure 1: Primary degradation pathways for Gentamicin C1a. Note the critical interaction with common stabilizers (Sulfites) and excipients (Sugars).

Detailed Mechanisms

-

Sulfite Adduct Formation: Sodium bisulfite is often added to gentamicin formulations to prevent oxidation (browning). However, bisulfite can react with the C1a double bonds or amines to form sulfonate adducts , reducing potency. This is a "stabilizer-induced instability."

-

Maillard Reaction: Due to the unhindered primary amine, C1a reacts rapidly with reducing sugars (glucose, lactose) to form brown pigments (melanoidins). Protocol Rule: Never formulate C1a with dextrose unless pH and temperature are strictly controlled.

Experimental Stability Profiling (Protocols)

To validate the stability of Gentamicin C1a, a "Force Degradation" study is required. This protocol uses a self-validating design where mass balance is the primary quality metric.

Stress Testing Matrix

| Stress Condition | Experimental Setup | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | 5–20% | Cleavage of glycosidic bonds (Garamine formation). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hrs | < 5% | C1a is generally resistant to base; tests glass delamination risks. |

| Oxidation | 3% H₂O₂, RT, 4 hrs | 10–30% | Simulates shelf-life oxidation (N-oxides). |

| Thermal | 80°C, Aqueous, 7 days | < 5% | Confirms thermal robustness of the sulfate salt. |

| Photostability | 1.2M Lux hours (VIS) | Variable | Tests potential for photo-induced browning. |

Sample Preparation Workflow

Objective: Prepare samples that are compatible with HPLC-PAD (Pulsed Amperometric Detection) without fouling the electrode.

-

Stock Preparation: Dissolve Gentamicin C1a Sulfate standard to 1.0 mg/mL in mobile phase (see Section 5).

-

Stressing: Aliquot 1 mL into amber glass vials. Add stress agents (HCl, NaOH, H₂O₂) as defined above.

-

Quenching (Critical):

-

Filtration: Pass through 0.22 µm PVDF or PES filters. Avoid Nylon (binds aminoglycosides).

Analytical Methodologies (HPLC-PAD)

Standard UV detection is ineffective for Gentamicin C1a due to the lack of a chromophore. While derivatization (OPA/FMOC) is possible, it introduces variability. The Gold Standard is HPLC with Pulsed Amperometric Detection (PAD) on an anion-exchange or specialized C18 column.

Instrument Configuration

-

System: High-Performance Anion-Exchange Chromatography (HPAEC) or IP-RP HPLC.

-

Detector: Electrochemical (Amperometric).[5]

-

Working Electrode: Gold (Au).

-

Reference Electrode: Ag/AgCl or pH-Ag/AgCl.

-

Waveform: Quadruple potential waveform (optimized for carbohydrates/aminoglycosides).

-

Chromatographic Conditions (USP/EP Aligned)

This method separates C1a from C1, C2, and degradation products (sisomicin, garamine).

-

Column: Thermo Scientific Acclaim AmG C18 (3 µm, 4.6 × 150 mm) or equivalent PEEK-lined C18.

-

Mobile Phase:

-

100 mM Trifluoroacetic acid (TFA) in Water (98%) / Acetonitrile (2%).

-

Note: The TFA acts as an ion-pairing agent.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 10 µL.

Analytical Logic Flow

Figure 2: Analytical workflow for non-chromophoric detection of Gentamicin C1a.

Formulation & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory for research or clinical development:

-

Container Closure: Use Type I Glass or Polypropylene . Avoid standard soda-lime glass to prevent pH shifts (leaching alkali) which can accelerate oxidation.

-

Headspace: Nitrogen overlay is recommended to prevent N-oxide formation.

-

Excipient Exclusion:

-

Strictly Avoid: Dextrose, Fructose, Lactose (Maillard risk).

-

Use with Caution: Sodium Bisulfite (Adduct risk).

-

Preferred Buffers: Citrate or Acetate (pH 4.0–6.0).

-

-

Temperature:

-

Solid State: Hygroscopic. Store tightly sealed at 2–8°C.

-

Solution: Stable at 4°C for 30 days; -20°C for 12 months. Avoid repeated freeze-thaw cycles.[6]

-

References

-

United States Pharmacopeia (USP). Gentamicin Sulfate Monograph. USP-NF.[2][7] (Standard for chromatographic separation of congeners).

-

European Pharmacopoeia (Ph.[8] Eur.). Gentamicin Sulfate.[1][6][8][9][10][11] (Defines impurity limits for C1a, C1, C2).

-

Thermo Fisher Scientific. Determination of Gentamicin and Related Impurities in Gentamicin Sulfate using Simple Eluents. Application Note 72647. (Source for HPLC-PAD methodology).

-

Isoherranen, N., et al. (2000). Determination of Gentamicins C1, C1a, and C2 in Plasma and Urine by HPLC. Clinical Chemistry. (Validation of separation techniques).

-

BenchChem. Technical Support: Overcoming Solubility Challenges with Gentamicin C1A. (Solubility and pH stability data).

-

Claridge, C. A., et al. (1980). Gentamicin Stability and Degradation Pathways. (Foundational work on aminoglycoside hydrolysis and oxidation).

Sources

- 1. biosera.com [biosera.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental design optimization for electrochemical removal of gentamicin: toxicity evaluation and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. separationmethods.com [separationmethods.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. lcms.cz [lcms.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pragolab.sk [pragolab.sk]

Methodological & Application

Application Note: High-Precision MIC Determination for Gentamicin C1a

This Application Note and Protocol is designed for researchers and drug development professionals characterizing Gentamicin C1a , a specific congener of the gentamicin complex. Unlike clinical testing which uses the gentamicin sulfate complex (a mixture of C1, C1a, C2, C2a, and C2b), this protocol addresses the rigorous requirements for testing a single, purified aminoglycoside component.

Scientific Context & Mechanism of Action

Gentamicin C1a is an aminoglycoside that functions by binding irreversibly to the 30S ribosomal subunit (specifically the 16S rRNA). This binding causes a misreading of the genetic code, leading to the production of nonsense proteins and eventual cell death.

Why Specificity Matters: Commercial gentamicin is a fermentation complex. The ratio of components (C1:C1a:C2) varies by batch and manufacturer.[1] In drug development—particularly for semi-synthetic derivatives like Etimicin (which is derived from Gentamicin C1a)—testing the purified C1a congener is critical to establish structure-activity relationships (SAR) without the confounding variables of the other congeners.

Critical Variable: Cation-Adjusted Media

Aminoglycoside uptake in bacteria, particularly Pseudomonas aeruginosa, is competitively inhibited by divalent cations (

-

Mechanism: These cations stabilize the lipopolysaccharide (LPS) outer membrane. Excess cations reduce the permeability of the outer membrane to aminoglycosides, artificially inflating the MIC (false resistance). Low cation levels destabilize the membrane, artificially lowering the MIC (false susceptibility).

-

Protocol Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with verified physiological levels of calcium and magnesium.

Experimental Workflow Diagrams

Figure 1: Mechanism of Action & Resistance Pathways

This diagram illustrates how Gentamicin C1a enters the cell and where resistance mechanisms (modifying enzymes) intervene.

Caption: Figure 1.[2] Mechanism of Gentamicin C1a uptake and common resistance nodes (AMEs, Efflux, Methylation) that impact MIC values.

Figure 2: MIC Assay Workflow

This flowchart details the critical decision points in the broth microdilution process.

Caption: Figure 2. Step-by-step workflow for broth microdilution emphasizing critical media formulation and inoculum density checks.

Detailed Protocol: Broth Microdilution for Gentamicin C1a[3]

Phase 1: Reagent Preparation

1. Gentamicin C1a Stock Solution

Critical Calculation: Gentamicin C1a is often supplied as a sulfate salt or hydrate. You must calculate the concentration based on the active moiety (free base), not the total weight.

-

Solvent: Sterile deionized water (Gentamicin C1a is highly water-soluble).

-

Filtration: Syringe filter (0.22 µm, PES or PVDF membrane). Do not use cellulose nitrate as it may bind aminoglycosides.

-

Storage: Aliquot into cryovials. Stable at -20°C for 6 months or -80°C for >1 year. Avoid freeze-thaw cycles.[3]

2. Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Standard MHB is insufficient. The broth must be supplemented with calcium and magnesium ions to mimic in vivo physiological concentrations [1].

| Component | Target Concentration | Source Reagent |

| Calcium ( | 20 – 25 mg/L | Calcium Chloride ( |

| Magnesium ( | 10 – 12.5 mg/L | Magnesium Chloride ( |

| pH | 7.2 – 7.4 | Adjust with 1N NaOH or HCl |

Validation: Test the CAMHB batch using Pseudomonas aeruginosa ATCC 27853 . The MIC for Gentamicin (complex) must fall within the CLSI quality control range (typically 0.5 – 2 µg/mL) [2]. If the MIC is <0.5 µg/mL, cation content is likely too low. If >2 µg/mL, cation content is too high.

Phase 2: Inoculum Preparation

Direct Colony Suspension Method (Preferred for Staphylococci and non-fastidious Gram-negatives).

-

Culture: Use fresh colonies (18-24 hours old) from a non-selective agar plate (e.g., Blood Agar or Tryptic Soy Agar).

-

Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).

-

Standardization: Adjust turbidity to match a 0.5 McFarland Standard (approx.

CFU/mL). Use a photometric device (OD -

Dilution:

Phase 3: Assay Setup (96-Well Plate)

| Column | Content | Volume | Final Conc. (Example) |

| 1 - 10 | Gentamicin C1a (2-fold dilutions) + Inoculum | 100 µL | 64 |

| 11 | Growth Control: CAMHB + Inoculum (No Drug) | 100 µL | 0 µg/mL |

| 12 | Sterility Control: CAMHB Only (No Bacteria) | 100 µL | 0 µg/mL |

-

Dispense 50 µL of CAMHB into columns 2-12.

-

Dispense 100 µL of the highest Gentamicin C1a working solution (e.g., 128 µg/mL) into Column 1.

-

Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6-8 times.

-

Repeat the transfer down to Column 10. Discard the final 50 µL from Column 10.

-

Add 50 µL of the 1:100 diluted inoculum to wells in Columns 1-11.

-

Add 50 µL of sterile CAMHB to Column 12 (Sterility Control).

Phase 4: Incubation & Reading

-

Seal: Use a perforated adhesive seal or loose-fitting lid to allow gas exchange but prevent evaporation.

-

Conditions: 35 ± 2°C in ambient air (non-CO

) for 16-20 hours.-

Note: Extended incubation (24h) may be required for slow growers but can artificially increase aminoglycoside MICs due to regrowth of adaptive variants.

-

-

Reading: Use a dark background and indirect lighting (or an automated plate reader).

-

MIC Definition: The lowest concentration of Gentamicin C1a that completely inhibits visible growth (no button or turbidity).[5]

-

Trailing: Aminoglycosides usually produce sharp endpoints. If "trailing" growth (pinpoint buttons) is observed, read the MIC at the first well with significant inhibition (>80%), but verify purity.

-

Data Interpretation & Quality Control

Since specific CLSI breakpoints do not exist for purified Gentamicin C1a (only the complex), you must rely on comparative analysis or established breakpoints for the complex as a baseline reference.

Reference QC Ranges (for Gentamicin Complex) [2]

Use these strains to validate your assay performance before accepting C1a data.

| Organism | ATCC Number | Expected MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.25 – 1.0 |

| Pseudomonas aeruginosa | 27853 | 0.5 – 2.0 |

| Staphylococcus aureus | 29213 | 0.12 – 1.0 |

| Enterococcus faecalis | 29212 | 4 – 16 |

Troubleshooting Guide:

-

MICs too high for QC strains:

-

Inoculum too heavy (

CFU/mL). -

Excess

in broth.[6] -

Potency of stock solution calculated incorrectly (ignored salt weight).

-

-

MICs too low for QC strains:

-

Inoculum too light.

-

Insufficient cations in broth (check CAMHB source).[7]

-

Drug adsorption to plastic (use polypropylene if suspected, though polystyrene is standard).

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute.[5][8][9] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute.[5][8][9] [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

-

Isoherranen, N., et al. (2000).[3] Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose.[3] Antimicrobial Agents and Chemotherapy, 44(6), 1443–1447.[3] [Link]

-

Vazquez-Laslop, N., & Mankin, A. S. (2018). How Macrolide Antibiotics Work. Trends in Biochemical Sciences, 43(9), 668–684. (Reference for ribosomal binding mechanisms analogous to aminoglycosides). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. himedialabs.com [himedialabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. providence.elsevierpure.com [providence.elsevierpure.com]

- 7. academic.oup.com [academic.oup.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. nih.org.pk [nih.org.pk]

Preparation and Optimization of Gentamicin C1a Sulfate for Mammalian Cell Culture

Abstract This application note provides a rigorous technical guide for the preparation, sterilization, and application of Gentamicin C1a Sulfate in mammalian cell culture. While commercial "Gentamicin Sulfate" is typically a variable complex of three major components (C1, C1a, C2), purified Gentamicin C1a is utilized in high-precision pharmacological studies, susceptibility testing, and scenarios requiring specific toxicity profiles. This protocol synthesizes pharmaceutical compounding standards with biological application requirements to ensure experimental reproducibility.

Introduction & Scientific Context

The Gentamicin Complex vs. Purified C1a

Standard Gentamicin Sulfate used in cell culture is an aminoglycoside complex produced by Micromonospora purpurea. It consists of three major components—C1, C1a, and C2—which differ by the methylation patterns on the purpurosamine ring.[1]

-

Gentamicin Complex: Variable ratio of C1:C1a:C2.[2][3] High batch-to-batch variability.

-

Gentamicin C1a: The most polar component, lacking methyl groups on the 6' position of the purpurosamine ring. It is often isolated for analytical standardization or specific efficacy studies due to its distinct pharmacokinetic and toxicity profile (lower nephrotoxicity in some models compared to C1/C2).

Mechanism of Action

Gentamicin C1a functions by irreversibly binding to the 30S ribosomal subunit (specifically the A-site of 16S rRNA).[4] This binding event:

-

Interferes with the initiation complex.[2]

-

Induces mRNA misreading (mistranslation), generating non-functional or toxic proteins.[2]

-

Causes polysome disruption, leading to bacterial cell death.[5][6]

Material Specifications

| Parameter | Specification |

| Compound Name | Gentamicin C1a Sulfate |

| CAS Number (Free Base) | 26098-04-4 |

| CAS Number (Sulfate) | 37713-04-5 |

| Molecular Weight (Sulfate) | ~547.6 g/mol (Check specific CoA*) |

| Solubility | Freely soluble in water (>50 mg/mL); Insoluble in ethanol |

| Appearance | White to off-white hygroscopic powder |

| Target Bacteria | Gram-negative (e.g., Pseudomonas, E. coli), some Gram-positive (Staph) |

*Note: The sulfate salt stoichiometry varies. Always consult the Certificate of Analysis (CoA) for the exact molecular weight and potency (µg/mg) of your specific lot.

Preparation Protocol: 50 mg/mL Stock Solution[4]

Critical Pre-Calculation (The "Potency" Factor)

Do not simply weigh 500 mg for a 10 mL solution. Antibiotic powders are rarely 100% pure; they contain salts, water, and impurities. You must correct for Potency (usually expressed as µg/mg on the CoA).

Formula:

Example:

-

Target: 50 mg/mL (active C1a)[4]

-

Volume: 10 mL[6]

-

CoA Potency: 600 µg/mg (which equals 0.6 mg active/mg powder)

Reagents and Equipment

-

Gentamicin C1a Sulfate powder (High Purity/Cell Culture Grade).

-

Solvent: WFI (Water for Injection) or sterile deionized tissue-culture grade water.

-

Sterilization: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Do not use cellulose nitrate (binds proteins/drugs).

-

Vessel: Sterile 15 mL or 50 mL polypropylene conical tube.

Step-by-Step Workflow

-

Weighing: Weigh the calculated mass of Gentamicin C1a sulfate powder into a sterile tube.

-

Dissolution: Add approximately 80% of the final volume of water (e.g., 8 mL for a 10 mL solution). Vortex vigorously. Gentamicin C1a is highly soluble; the solution should become clear rapidly.

-

Volume Adjustment: Add water to reach the final target volume (10 mL). Invert to mix.

-

Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm PES filter. Dispense the filtrate into a fresh, sterile cryovial or tube.

-

Note: While Gentamicin is thermostable and can be autoclaved, filtration is preferred for C1a standards to prevent any potential hydrolysis or pH shifts that could alter analytical purity.

-

-

Aliquoting: Aliquot into small volumes (e.g., 1 mL or 500 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for >12 months. Thawed aliquots can be kept at 4°C for 1 month.

Application in Cell Culture[2][4][6][8]

Working Concentration

-

Standard Prophylaxis: 50 µg/mL.[6]

-

Contamination Elimination: Up to 100 µg/mL (Short term: 3-5 days).

-

Mycoplasma: Gentamicin alone is often insufficient; combine with Tylosin or use specialized reagents (e.g., Plasmocin) if Mycoplasma is suspected.

Dilution Logic

To achieve 50 µg/mL from a 50 mg/mL stock, use a 1:1000 dilution .

-

Add 1 mL of Stock to 1 Liter of Media.

-

Add 50 µL of Stock to 50 mL of Media.

Experimental Workflow: Kill Curve Optimization

If using Gentamicin C1a for selection or specific toxicity studies, you must determine the minimum effective concentration that does not harm the mammalian cells.

Figure 1: Kill curve workflow to determine optimal Gentamicin C1a concentration for specific cell lines, balancing bacterial inhibition against eukaryotic cytotoxicity.

Mechanistic Visualization

Understanding the molecular target ensures the researcher understands why Gentamicin is effective against prokaryotes but generally safe for eukaryotes (which lack the 30S subunit, though mitochondrial ribosomes can be a target for toxicity).

Figure 2: Mechanism of Action. Gentamicin C1a actively transports into the bacterial cytoplasm and binds the 30S subunit, causing lethal mistranslation.

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Concentration too high (>100 mg/mL) or cold storage. | Warm to 37°C and vortex. If persistent, filter again. Ensure conc. is ≤50 mg/mL. |

| Bacterial Contamination | Resistant strain or degradation. | Switch to fresh stock. Verify 0.22 µm filtration. If bacteria persist, they may be Gentamicin-resistant (common in Pseudomonas). |

| Cell Detachment/Death | Cytotoxicity (Concentration >100 µg/mL). | Perform Kill Curve (Fig 1). Reduce concentration. Check if cells are sensitive to aminoglycosides.[7] |

| pH Shift in Media | Acidic stock solution. | Gentamicin sulfate is naturally acidic. In highly buffered media (HEPES/Bicarb), this is negligible at 1:1000 dilution. |

References

-

BenchChem. (2025).[4][6] Technical Support Center: Overcoming Solubility Challenges with Gentamicin C1A. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21115148, Gentamicin C1a sulfate. Retrieved from

-

ThermoFisher Scientific. (2024). Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection. Retrieved from

-

HiMedia Laboratories. (2024). Gentamicin Sulphate Technical Data. Retrieved from

-

RCSB PDB. (2024). Molecule of the Month: Gentamicin and Ribosome Interactions. Retrieved from

Sources

Application Note: Gentamicin C1a Sulfate – Effective Concentrations and MIC Determination for Gram-Negative Bacteria

Executive Summary

Clinical gentamicin is a heterogeneous aminoglycoside complex primarily composed of subtypes C1, C1a, C2, C2a, and C2b. While standard hospital formulations utilize this mixture, advanced pharmacological profiling reveals that Gentamicin C1a exhibits potent broad-spectrum activity against gram-negative bacteria while demonstrating a significantly lower risk of irreversible ototoxicity compared to the C2 subtypes[1][2]. This dissociation of antimicrobial efficacy from cochlear toxicity makes purified Gentamicin C1a sulfate an optimal candidate for targeted microbiological research, cell culture selection, and semi-synthetic drug development[2].

This application note provides a comprehensive, self-validating framework for utilizing Gentamicin C1a sulfate, detailing its mechanistic causality, quantitative efficacy benchmarks, and rigorous experimental protocols.

Mechanistic Grounding & Pathway Analysis

The bactericidal efficacy of Gentamicin C1a against gram-negative pathogens is driven by a multi-phasic, energy-dependent mechanism.

Causality of Action: Gentamicin C1a initially crosses the gram-negative outer membrane through porin channels. Upon entering the periplasm, its uptake into the cytoplasm is driven by the electron transport chain (proton motive force). Once intracellular, the highly polar polycation binds irreversibly to the A-site of the 16S rRNA within the 30S bacterial ribosomal subunit[1][3]. This steric blockade distorts the decoding center, causing the ribosome to misread mRNA transcripts. The subsequent incorporation of incorrect amino acids leads to the accumulation of toxic, misfolded proteins in the cell membrane, ultimately compromising membrane integrity and triggering rapid bactericidal cell death[3][4].

Gentamicin C1a mechanism of action leading to bactericidal cell death in gram-negative bacteria.

Quantitative Efficacy Profiles

Minimum Inhibitory Concentration (MIC) is the definitive metric for antibiotic efficacy. The data below synthesizes the effective concentrations of purified Gentamicin C1a against critical gram-negative reference strains.

Table 1: Minimum Inhibitory Concentrations (MIC) for Gram-Negative Pathogens

| Bacterium Species | Reference Strain | Gentamicin C1a MIC (µg/mL) |

| Acinetobacter baumannii | ATCC 19606 | 0.5[3] |

| Escherichia coli | ATCC 25922 | 0.5[3] |

| Escherichia coli | ATCC 10536 | 1.1[4] |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0[3] |

| Klebsiella pneumoniae | ATCC 13883 | 1.0[3] |

| Enterobacter cloacae | ATCC 13047 | 1.0[3] |

Table 2: Recommended Working Concentrations for Cell Culture

For researchers utilizing Gentamicin C1a as a selective agent or contamination prophylactic, the following standardized concentrations apply:

| Application | Working Concentration | Rationale |

|---|---|---|

| Prokaryotic Selection | 15 µg/mL | Selects for cells harboring aacC1 resistance genes[5]. |

| Eukaryotic Cell Culture | 50 µg/mL | Prevents gram-negative/positive contamination without cytotoxicity[5]. |

Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in causality checks and mandatory control parameters to instantly flag procedural failures.

Protocol A: Preparation of 10 mg/mL Gentamicin C1a Sulfate Stock Solution

Causality Check: Aminoglycosides are highly polar polycations. Attempting to dissolve them in organic solvents (e.g., DMSO, Ethanol) will result in precipitation[5]. Aqueous solvation is strictly required.

Step-by-Step Methodology:

-

Mass Calculation: Weigh exactly 10.0 mg of Gentamicin C1a sulfate powder. (Note: Account for the sulfate salt molecular weight[approx. 547.6 g/mol ] versus the free base if calculating exact molarity[5]).

-

Solvation: Suspend the powder in 1.0 mL of sterile double-distilled water (ddH₂O). Vortex gently until the solution is completely clear.

-

Cold Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter and dispense into a sterile cryovial.

-

Causality: Aminoglycosides can undergo structural degradation if subjected to prolonged high-temperature autoclaving. Cold filtration guarantees molecular integrity[5].

-

-

Storage: Store aliquots at -20°C. The stock is stable for up to 1 month[4].

-

System Validation Checkpoint: Plate 50 µL of the filtered stock onto a drug-free Tryptic Soy Agar (TSA) plate and incubate at 37°C for 24 hours. Zero colony growth validates the integrity of the sterilization step.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality Check: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable. Divalent cations (Ca²⁺ and Mg²⁺) compete with aminoglycosides for binding sites on the lipopolysaccharide (LPS) layer of gram-negative bacteria. Unadjusted broth leads to artificially low MIC values due to unopposed antibiotic entry.

Step-by-Step Methodology:

-

Media & Dilution: Dispense 50 µL of CAMHB into wells 2–12 of a 96-well plate. Add 100 µL of a 128 µg/mL Gentamicin C1a working solution to well 1. Perform a 2-fold serial dilution from well 1 through well 10 (discarding 50 µL from well 10).

-

Inoculum Standardization: Suspend isolated gram-negative colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to create the final inoculum.

-

Inoculation: Add 50 µL of the final inoculum to wells 1–11. The final bacterial concentration in each well is strictly controlled at 5 × 10⁵ CFU/mL.

-

Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

-